Sercloremine hydrochloride is a chemical compound primarily known for its application in pharmacology, particularly as an antidepressant. It is classified as a selective serotonin reuptake inhibitor (SSRI), which means it functions by increasing the levels of serotonin in the brain, thereby improving mood and alleviating symptoms of depression. Sercloremine hydrochloride is structurally related to sertraline, another well-known SSRI, and has been studied for its potential therapeutic benefits in treating various mood disorders.
Sercloremine hydrochloride is derived from the modification of existing chemical structures related to serotonin transport. The compound falls under the category of psychoactive drugs, specifically SSRIs. Its classification is significant in understanding its mechanism of action and therapeutic applications. The synthesis of sercloremine hydrochloride has been documented in various patents and scientific literature, highlighting its relevance in medicinal chemistry and pharmacology.
The synthesis of sercloremine hydrochloride typically involves several key steps:
Technical details indicate that various catalysts such as palladium on carbon are utilized during the hydrogenation process to enhance yield and selectivity .
The molecular structure of sercloremine hydrochloride can be represented by its chemical formula . The compound features a complex arrangement that includes:
The molecular weight of sercloremine hydrochloride is approximately 350.3 g/mol. Its structural configuration allows it to interact effectively with serotonin receptors in the brain.
Sercloremine hydrochloride undergoes various chemical reactions during its synthesis and metabolism:
Technical details about these reactions emphasize the importance of controlling conditions such as temperature and pressure to optimize yield and purity .
The mechanism of action for sercloremine hydrochloride involves:
Data from clinical studies indicate that sercloremine exhibits a similar efficacy profile to other SSRIs, making it a viable option for treating mood disorders .
Relevant analyses have shown that these properties are critical for ensuring effective delivery and absorption when administered therapeutically .
Sercloremine hydrochloride has several scientific uses primarily within the field of psychiatry:
The ongoing research into sercloremine's efficacy and safety continues to support its relevance in modern therapeutic practices.
Sercloremine hydrochloride (sold under the brand name Zoloft®) emerged from Pfizer's research laboratories in the late 1970s. The discovery team, led by organic chemist Reinhard Sarges and pharmacologist B. Kenneth Koe, initially investigated the tametraline series—norepinephrine reuptake inhibitors discarded due to stimulant side effects in animal models. In 1977, Koe and chemist Willard Welch synthesized novel derivatives by introducing chlorine atoms at specific positions on the tetralinamine scaffold. This yielded racemic compounds with unexpected selectivity for serotonin reuptake inhibition [7] [9].
Resolution of the racemate in 1978 revealed the (1S,4S)-cis enantiomer (later named sertraline) as the therapeutically active isomer. In vivo behavioral studies by Albert Weissman confirmed its potent antidepressant effects without stimulant properties. After 13 years of clinical development, the FDA approved sertraline hydrochloride in 1991, making it the first enantiomerically pure selective serotonin reuptake inhibitor (SSRI) [7] [9].
Table 1: Key Milestones in Sercloremine Hydrochloride Development
Year | Event | Significance |
---|---|---|
1977 | Tametraline derivatives synthesized | Identified initial serotonin reuptake inhibition |
1978 | Resolution into enantiomers | Isolated active (1S,4S)-cis isomer |
1983 | First publication on compound properties | Detailed SSRI mechanism and chiral specificity |
1991 | FDA approval (brand name Zoloft®) | First enantiopure SSRI marketed globally |
Sercloremine hydrochloride is the International Nonproprietary Name (INN) for (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Its molecular formula is C₁₇H₁₈Cl₃N (monoisotopic mass: 341.05 g/mol), featuring two chiral centers that generate four stereoisomers. Only the (1S,4S)-cis configuration exhibits therapeutic activity [1] [4] [10].
The compound’s IUPAC name reflects its tetrahydronaphthalene backbone substituted at C4 with a 3,4-dichlorophenyl ring and at C1 with a methylamino group. The hydrochloride salt enhances solubility and stability. Key structural elements include:
Table 2: Nomenclature and Chemical Identifiers
Identifier Type | Value |
---|---|
Systematic Name | (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
CAS Registry | 79559-97-0 |
PubChem CID | 63009 |
ChEMBL ID | CHEMBL554 |
Sercloremine hydrochloride belongs to the selective serotonin reuptake inhibitor (SSRI) class, characterized by potent inhibition of the serotonin transporter (SERT; Ki = 0.29 nM) with minimal effects on norepinephrine (NET; Ki = 420 nM) or dopamine (DAT; Ki = 25 nM) transporters. Its tetracyclic structure differentiates it from other SSRIs:
The (1S,4S)-cis configuration enables optimal binding to SERT’s allosteric site. The dichlorophenyl group occupies a hydrophobic pocket, while the protonated amine forms ionic bonds with aspartate residues. This stereospecific interaction results in >100-fold greater potency compared to the (1R,4R) enantiomer [8] [10]. Unlike tricyclic antidepressants (e.g., imipramine) or serotonin-norepinephrine reuptake inhibitors (SNRIs; e.g., venlafaxine), sercloremine avoids significant affinity for histaminergic, cholinergic, or adrenergic receptors, reducing off-target effects [6] [8].
Table 3: Stereochemical Impact on Pharmacological Activity
Stereoisomer | SERT Inhibition (Ki, nM) | NET Inhibition (Ki, nM) | Relative Potency |
---|---|---|---|
(1S,4S)-cis | 0.29 | 420 | 1x (Reference) |
(1R,4R)-cis | 47 | >1000 | 160x weaker |
Racemic mixture | 3.5 | 750 | 12x weaker |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7